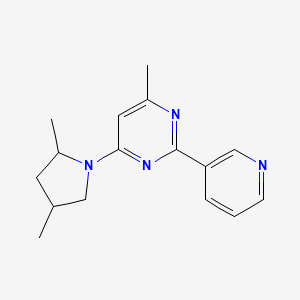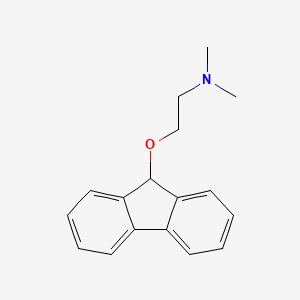
omega-N-Allylarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-omega-allyl-L-arginine is a compound known for its role as a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS).
Preparation Methods
Synthetic Routes and Reaction Conditions
N-omega-allyl-L-arginine can be synthesized through a series of chemical reactions involving L-arginine as the starting materialThis can be achieved through allylation reactions using reagents such as allyl bromide under basic conditions .
Industrial Production Methods
While specific industrial production methods for N-omega-allyl-L-arginine are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-omega-allyl-L-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield a variety of functionalized compounds .
Scientific Research Applications
N-omega-allyl-L-arginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nitric oxide synthase inhibitors.
Biology: The compound is studied for its effects on neuronal nitric oxide synthase and its potential role in modulating biological processes.
Medicine: Research explores its potential therapeutic applications, particularly in conditions related to nitric oxide synthesis and regulation.
Industry: It may be used in the development of new pharmaceuticals and biochemical research tools.
Mechanism of Action
N-omega-allyl-L-arginine exerts its effects by inhibiting neuronal nitric oxide synthase (nNOS). This inhibition is competitive and reversible, meaning the compound competes with the natural substrate for binding to the enzyme. The inhibition of nNOS leads to a decrease in the production of nitric oxide, a key signaling molecule involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-omega-nitro-L-arginine: Another inhibitor of nitric oxide synthase, but with different structural and functional properties.
N-omega-hydroxy-L-arginine: An intermediate in the synthesis of nitric oxide, with distinct biological roles.
N-omega-propyl-L-arginine: A selective inhibitor of neuronal nitric oxide synthase with unique inhibitory potency.
Uniqueness
N-omega-allyl-L-arginine is unique due to its specific allyl group, which allows it to generate allylated heme adducts. This property distinguishes it from other nitric oxide synthase inhibitors and contributes to its specific applications in research and potential therapeutic uses .
Properties
CAS No. |
139461-37-3 |
|---|---|
Molecular Formula |
C9H18N4O2 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/t7-/m0/s1 |
InChI Key |
ZPQWZDPOLXVMOU-ZETCQYMHSA-N |
SMILES |
C=CCNC(=NCCCC(C(=O)O)N)N |
Isomeric SMILES |
C=CCNC(=NCCC[C@@H](C(=O)O)N)N |
Canonical SMILES |
C=CCNC(=NCCCC(C(=O)O)N)N |
Key on ui other cas no. |
139461-37-3 |
sequence |
X |
Synonyms |
N(G)-allylarginine omega-N-allylarginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


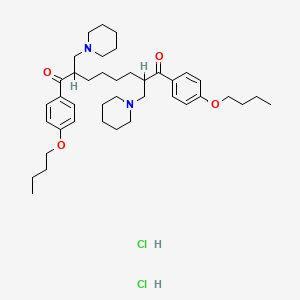
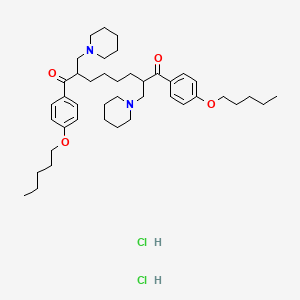
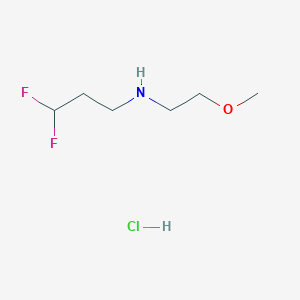
![2-(2,3-dihydro-1H-inden-1-yl)-1-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]ethan-1-one](/img/structure/B1652080.png)
![2-Cyclopropyl-5-{[(1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B1652081.png)
![2-[1-(2-Methylfuran-3-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B1652083.png)
![2-(difluoromethyl)-4-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]quinazoline](/img/structure/B1652084.png)
![N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1652085.png)
![4-{3-[4-(Propan-2-yl)phenyl]butanoyl}-1lambda4-thiomorpholin-1-one](/img/structure/B1652087.png)
![3-(5-{[(1H-imidazol-2-yl)methyl]amino}-2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B1652088.png)
amino}pyrrolidin-1-yl)-1-(piperidin-1-yl)propan-1-one](/img/structure/B1652089.png)
![1-[({[phenyl(1,3-thiazol-2-yl)methyl]carbamoyl}methyl)amino]-N-propylcyclohexane-1-carboxamide](/img/structure/B1652090.png)
